molecular formula C10H11FO4 B13530437 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid

3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13530437
M. Wt: 214.19 g/mol
InChI Key: DMJMUCJHJXBFAR-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde as the primary starting material.

    Reaction with Malonic Acid: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine, resulting in the formation of 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid.

    Hydrogenation: The double bond in the propenoic acid is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid.

    Reduction: 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The hydroxypropanoic acid moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the hydroxypropanoic acid moiety.

    3-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid: Contains a methoxy group instead of a hydroxy group on the propanoic acid moiety.

    2-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a hydroxypropanoic acid moiety.

Uniqueness

3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its fluorine atom, methoxy group, and hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9,12H,4H2,1H3,(H,13,14)

InChI Key

DMJMUCJHJXBFAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)O)F

Origin of Product

United States

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